Mass Spectrometric Discrimination: Benzthiazuron-d3 (+3.02 Da Shift) Enables Baseline-Resolved MRM Quantification
Benzthiazuron-d3 exhibits a nominal mass shift of +3.02 Da relative to unlabeled benzthiazuron due to the substitution of three hydrogen atoms (¹H, ~1.008 Da) with deuterium (²H, ~2.014 Da) on the N-methylurea moiety . This mass increment, representing approximately a 1.4% increase in molecular weight (210.27 g/mol vs. 207.25 g/mol), generates distinct precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode that are fully resolvable from the native analyte channel without isotopic cross-interference . In contrast, unlabeled benzthiazuron shares identical MRM transitions with the target analyte, producing a combined signal that cannot be deconvoluted for quantification. This spectral orthogonality is the foundational prerequisite for ratio-based internal standard quantification in LC–MS/MS workflows [1].
| Evidence Dimension | Nominal molecular mass shift (Δm/z) and isotopic purity |
|---|---|
| Target Compound Data | Benzthiazuron-d3: Molecular weight 210.27 g/mol; nominal mass shift +3.02 Da |
| Comparator Or Baseline | Unlabeled benzthiazuron: Molecular weight 207.25 g/mol; no mass shift |
| Quantified Difference | Δ = +3.02 Da; ≥99 atom% deuterium isotopic purity specification |
| Conditions | LC–MS/MS with electrospray ionization (ESI); triple quadrupole mass analyzer operating in MRM mode |
Why This Matters
This mass shift enables simultaneous, baseline-resolved detection of both analyte and internal standard without requiring chromatographic separation, which is the fundamental requirement for isotope dilution mass spectrometry (IDMS) and regulatory-compliant residue quantification.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
